Product packaging for 1-Ethyl-4-(mesitylsulfonyl)piperazine(Cat. No.:CAS No. 425400-88-0)

1-Ethyl-4-(mesitylsulfonyl)piperazine

Cat. No.: B2942119
CAS No.: 425400-88-0
M. Wt: 296.43
InChI Key: SOXJSLQLODCEKC-UHFFFAOYSA-N
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Description

1-Ethyl-4-(mesitylsulfonyl)piperazine is a chemical compound with the CAS Number 425400-88-0 and a molecular formula of C15H24N2O2S, yielding a molecular weight of 296.43 . This reagent belongs to the class of piperazine derivatives, a significant family of organic compounds known for their versatile role in scientific research and drug discovery . Piperazine-containing compounds are frequently investigated for their potential pharmacological properties and are common structural motifs in the development of therapeutic agents . The mesitylsulfonyl (mesyl) group attached to the piperazine ring is a common feature in compounds studied for their biological activity, including investigations into cytotoxic and anti-proliferative effects against various cell lines . As a research chemical, this compound provides scientists with a valuable building block for medicinal chemistry and biochemical research. It is primarily used in laboratory settings for the synthesis and development of novel compounds, as well as for probing biological mechanisms . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All safety data sheets and handling instructions should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2S B2942119 1-Ethyl-4-(mesitylsulfonyl)piperazine CAS No. 425400-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJSLQLODCEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204644
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Ii. Advanced Synthetic Methodologies for 1 Ethyl 4 Mesitylsulfonyl Piperazine

Precursor Synthesis and Functionalization Strategies

The efficient construction of 1-Ethyl-4-(mesitylsulfonyl)piperazine is contingent upon the successful synthesis of its constituent building blocks. This involves the N-ethylation of the piperazine (B1678402) core and the preparation of the arylsulfonyl chloride reagent.

1-Ethylpiperazine (B41427) is a critical intermediate, and its synthesis can be achieved through several strategic approaches, including direct alkylation of the parent piperazine heterocycle or by constructing the ethyl-substituted ring system through cyclization reactions.

Direct N-alkylation of piperazine is a common and straightforward method for introducing an ethyl group onto one of the nitrogen atoms. The primary challenge in this approach is achieving mono-alkylation and avoiding the formation of the dialkylated by-product, 1,4-diethylpiperazine.

One prevalent method involves the reaction of piperazine with an ethylating agent such as an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base. nih.govgoogle.com The use of a large excess of piperazine can favor mono-alkylation by increasing the statistical probability of the ethyl halide reacting with an un-substituted piperazine molecule. Another strategy involves using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to block one of the nitrogen atoms. researchgate.net The protected piperazine is then alkylated, followed by the removal of the protecting group to yield the mono-substituted product. researchgate.net

Reductive amination represents another viable route. This involves the reaction of piperazine with acetaldehyde (B116499) in the presence of a reducing agent. nih.govnih.govnih.gov A mild and selective reducing agent, such as sodium triacetoxyborohydride, is often employed in a one-pot procedure to form the N-ethyl bond. nih.govyoutube.com

The table below summarizes various direct alkylation strategies.

Alkylation MethodEthylating AgentKey ConditionsAdvantagesDisadvantages
Direct Alkylation Ethyl Halide (e.g., C₂H₅Br)Excess piperazine, base (e.g., K₂CO₃), solvent (e.g., ACN)Simple, one-step processRisk of dialkylation, requiring purification
Protected Alkylation Ethyl Halide (e.g., C₂H₅I)1. Boc-protection of piperazine2. Alkylation with base3. Deprotection (e.g., TFA)High selectivity for mono-alkylationMulti-step process, increasing cost and time
Reductive Amination Acetaldehyde (CH₃CHO)Reducing agent (e.g., NaBH(OAc)₃), slightly acidic pHHigh selectivity, mild conditionsRequires handling of acetaldehyde and specific reducing agents
Catalytic Alkylation Ethanol (B145695) (C₂H₅OH)Reductive amination catalyst, H₂, high temp/pressureUses inexpensive and readily available ethanolRequires specialized high-pressure equipment and catalysts

Instead of modifying a pre-existing piperazine ring, alternative strategies focus on constructing the N-ethylpiperazine ring from acyclic precursors. These methods offer greater control over substitution patterns. The synthesis of carbon-substituted piperazines is often accomplished via the cyclization of linear diamine precursors. nih.gov

One such strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, N-ethyldiethanolamine can undergo a cyclization reaction to form the piperazine ring, although this can sometimes result in low yields. nih.gov More advanced methods include palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component, offering high regio- and stereochemical control. organic-chemistry.org Another modern approach is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde, which can furnish substituted piperazines under mild conditions. organic-chemistry.org

A general approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime to form the piperazine ring. nih.gov These methods, while more complex, provide a powerful toolkit for creating diverse and specifically substituted piperazine cores from simple, readily available starting materials. organic-chemistry.orgresearchgate.net

Mesitylenesulfonyl chloride (Mts-Cl), also known as 2,4,6-trimethylbenzenesulfonyl chloride, is the second key precursor. cymitquimica.comchemicalbook.com It is a white crystalline solid at room temperature. chemicalbook.com The standard and most direct method for its synthesis is the electrophilic aromatic substitution reaction of mesitylene (B46885) (1,3,5-trimethylbenzene) with chlorosulfonic acid (ClSO₃H). echemi.comorgsyn.org

In a typical procedure, mesitylene is added dropwise to an excess of cooled chlorosulfonic acid. echemi.comorgsyn.org The reaction is exothermic and generates hydrogen chloride (HCl) gas as a byproduct. orgsyn.org Maintaining a low temperature during the addition is crucial to control the reaction rate and prevent side reactions. After the addition is complete, the reaction mixture is carefully poured onto crushed ice, causing the product, mesitylenesulfonyl chloride, to precipitate out of the aqueous solution as a solid, which can then be collected by filtration. echemi.comorgsyn.org This method provides the desired product in high yield. echemi.com

PropertyValue
Chemical Name 2,4,6-Trimethylbenzenesulfonyl chloride
Synonyms Mesitylenesulfonyl chloride, Mts-Cl
CAS Number 773-64-8
Molecular Formula C₉H₁₁ClO₂S
Molecular Weight 218.70 g/mol
Appearance White to grey crystalline powder
Melting Point 55-57 °C

Synthesis of 1-Ethylpiperazine (N-ethylated piperazine)

Formation of the Sulfonamide Linkage in this compound

The final step in the synthesis of this compound involves the formation of a stable sulfonamide bond between the two previously synthesized precursors.

The reaction to form the sulfonamide linkage is a nucleophilic acylation (or more accurately, sulfonylation). In this reaction, the secondary amine nitrogen of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of mesitylenesulfonyl chloride. nih.govnih.gov This results in the displacement of the chloride ion, which is a good leaving group, and the formation of the N-S bond characteristic of a sulfonamide. nih.gov

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), in the presence of a base. nih.gov The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. The removal of HCl drives the reaction to completion.

The mechanism is analogous to the well-known nucleophilic addition-elimination reaction of amines with acyl chlorides to form amides. The lone pair of electrons on the nitrogen atom of 1-ethylpiperazine initiates a nucleophilic attack on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion to yield the final, stable sulfonamide product. nih.gov

Nucleophilic Acylation of Amines with Sulfonyl Chlorides

Reaction Conditions and Optimization Strategies

The synthesis of this compound typically involves the reaction of mesitylsulfonyl chloride with N-ethylpiperazine in the presence of a base. The reaction conditions, including solvent, temperature, and stoichiometry, are critical for maximizing the yield and purity of the final product.

Commonly used solvents for this type of sulfonylation reaction include aprotic solvents such as dichloromethane (DCM) or toluene. nih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate. For instance, reactions in dichloromethane can often be carried out at room temperature, while reactions in toluene may require heating or reflux to proceed at a reasonable rate. nih.gov

Temperature is another crucial parameter. While some sulfonamide formations proceed efficiently at ambient temperature, others may require elevated temperatures to overcome the activation energy barrier. hilarispublisher.com Optimization studies often involve screening different temperatures to find the optimal balance between reaction rate and the formation of by-products. For similar piperazine sulfonamide syntheses, reaction temperatures can range from 0 °C to the reflux temperature of the solvent. hilarispublisher.com

The stoichiometry of the reactants also plays a significant role. Typically, a slight excess of the amine (N-ethylpiperazine) or the sulfonyl chloride may be used to ensure the complete consumption of the limiting reagent. The molar ratio of the base to the sulfonyl chloride is also a key factor, as the base is required to neutralize the hydrochloric acid generated during the reaction. hilarispublisher.com

Table 1: Exemplary Reaction Conditions for Piperazine Sulfonamide Synthesis

Parameter Condition 1 Condition 2
Solvent Dichloromethane (DCM) Toluene
Temperature Room Temperature Reflux (approx. 110°C)
Base Triethylamine (TEA) Pyridine
Stoichiometry 1.1 eq. N-ethylpiperazine 1.0 eq. N-ethylpiperazine
1.0 eq. Mesitylsulfonyl Chloride 1.1 eq. Mesitylsulfonyl Chloride

This table presents hypothetical yet plausible conditions based on general knowledge of sulfonamide synthesis for illustrative purposes.

Optimization strategies often involve a systematic variation of these parameters. A design of experiments (DoE) approach can be employed to efficiently explore the reaction space and identify the optimal conditions for yield and purity.

Role of Base in Sulfonamide Formation

The formation of a sulfonamide from a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). The primary role of the base in this reaction is to act as an acid scavenger, neutralizing the HCl as it is formed. wikipedia.org This is crucial because the accumulation of acid can protonate the starting amine (N-ethylpiperazine), rendering it non-nucleophilic and thereby halting the reaction.

Commonly used bases for this purpose can be categorized as organic or inorganic bases.

Organic Bases: Tertiary amines such as triethylamine (TEA) and pyridine are frequently employed. chemistryviews.orgjmaterenvironsci.com Triethylamine is a stronger base than pyridine and is often effective in driving the reaction to completion. jmaterenvironsci.com Pyridine, being a weaker base, can sometimes offer better selectivity in more complex syntheses. The choice between these bases can influence the reaction kinetics and the profile of impurities.

Inorganic Bases: In some cases, inorganic bases like sodium carbonate or potassium carbonate can be used, often in a biphasic solvent system. These bases are inexpensive and easily removed during workup, but their limited solubility in organic solvents can sometimes lead to slower reaction rates.

The selection of the base is a critical aspect of process optimization. An ideal base should be strong enough to effectively neutralize the generated HCl without promoting side reactions, such as the hydrolysis of the sulfonyl chloride. The pKa of the conjugate acid of the base is a good indicator of its strength.

Table 2: Comparison of Commonly Used Bases in Sulfonamide Synthesis

Base pKa of Conjugate Acid Key Characteristics
Triethylamine (TEA) ~10.75 Strong, non-nucleophilic, commonly used organic base. wikipedia.org
Pyridine ~5.25 Weaker organic base, can also act as a nucleophilic catalyst in some reactions.

| Sodium Carbonate | ~10.33 (pKa of bicarbonate) | Inexpensive, easily removed inorganic base, often used in biphasic systems. |

One-Pot and Multi-Component Strategies for Sulfonamide Synthesis

To enhance synthetic efficiency, one-pot and multi-component reaction strategies are increasingly being explored for the synthesis of sulfonamides. These approaches offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and simplified workup procedures. organic-chemistry.orgnih.gov

A one-pot synthesis of this compound could potentially involve the in situ generation of the sulfonyl chloride from a corresponding thiol or sulfonic acid, followed by the immediate reaction with N-ethylpiperazine in the same reaction vessel. organic-chemistry.org For example, a thiol can be oxidized to a sulfonyl chloride using an oxidizing agent in the presence of a chloride source, and then the amine and base are added to form the sulfonamide. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, represent a highly convergent synthetic strategy. While specific MCRs for this compound are not widely reported, the development of such a process would be a significant advancement. A hypothetical three-component reaction could involve an alkyne, a sulfonyl azide, and N-ethylpiperazine, catalyzed by a transition metal like copper, to directly yield the desired sulfonamide. semanticscholar.org

These advanced synthetic strategies are at the forefront of modern organic chemistry and offer promising avenues for the efficient and environmentally friendly production of sulfonamides like this compound.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and the salt of the base. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. ualberta.ca

For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. mnstate.edu Common solvents for the recrystallization of sulfonamides include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with water or non-polar solvents like hexanes. researchgate.net

The process typically involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. wisc.edu The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain in the mother liquor. The purified crystals are then collected by filtration. mnstate.edu

Table 3: Potential Solvents for Recrystallization of Arylsulfonylpiperazines

Solvent/Solvent System Rationale
Ethanol/Water The compound may be soluble in hot ethanol, and its solubility can be decreased by the addition of water to induce crystallization.
Ethyl Acetate (B1210297)/Hexane (B92381) The compound is likely soluble in the more polar ethyl acetate, and the addition of the non-polar hexane can reduce the solubility and promote crystal formation.

| Isopropanol | A single solvent system where the compound exhibits a significant difference in solubility between hot and cold conditions. researchgate.net |

Chromatographic Separation Techniques

Column chromatography is a versatile technique used for the purification of compounds based on their differential adsorption onto a stationary phase. uvic.caorgchemboulder.com For this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach. uvic.ca

The crude mixture is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. orgchemboulder.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained more strongly on the silica gel.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate or dichloromethane is often used. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

Analytical Techniques for Reaction Monitoring and Purity Assessment

To ensure the successful synthesis and purification of this compound, various analytical techniques are employed to monitor the progress of the reaction and to assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of the reactants and the formation of the product. The retention factor (Rf) value of the product will differ from that of the starting materials, allowing for a qualitative assessment of the reaction's progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for both qualitative and quantitative analysis. It can be used to monitor the reaction progress with high precision and to determine the purity of the final product. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly used for the analysis of sulfonamides. sielc.com A UV detector is typically used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The NMR spectra of this compound would provide detailed information about its molecular structure, including the number and types of protons and carbons, and their connectivity. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of the compound's purity. For this compound, characteristic signals would be expected for the ethyl group, the piperazine ring protons, and the methyl groups on the mesityl ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. An electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nist.gov

Table 4: Summary of Analytical Techniques

Technique Application Information Obtained
TLC Reaction monitoring, qualitative purity check Progress of reaction, presence of impurities
HPLC Reaction monitoring, quantitative purity analysis Purity percentage, retention time
¹H & ¹³C NMR Structural elucidation, purity assessment Molecular structure, confirmation of identity, purity

| MS | Molecular weight determination, structural information | Molecular weight, fragmentation pattern |

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography is a widely utilized technique in organic synthesis for qualitatively monitoring the progress of a reaction and assessing the purity of the isolated product. chemscene.com Its application in the synthesis of sulfonamides is well-documented, providing a rapid and reliable means of separating reactants, products, and potential byproducts. researchgate.nettandfonline.comnih.gov

In the synthesis of this compound, TLC is used to track the consumption of the starting materials, 1-ethylpiperazine and mesitylsulfonyl chloride, and the concurrent formation of the desired product. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluting solvent or solvent mixture).

A common stationary phase for the analysis of piperazine derivatives is a silica gel 60 F254 plate. nih.gov The mobile phase composition is critical for achieving good separation. For arylsulfonylpiperazine derivatives, a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent like methanol or ethanol is often effective. researchgate.nettandfonline.com The polarity of the solvent system is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots.

Visualization of the separated compounds on the TLC plate is commonly achieved under UV light (at 254 nm), as the aromatic rings in both the mesitylsulfonyl group and any unreacted mesitylsulfonyl chloride will absorb UV radiation and appear as dark spots. Additionally, specific chemical stains, such as p-dimethylaminobenzaldehyde, can be used for the visualization of sulfonamides. researchgate.net

The progress of the reaction is monitored by comparing the Rf values of the spots on the TLC plate over time. The starting material, 1-ethylpiperazine, is more polar than the final product. Consequently, it will have a lower Rf value. Mesitylsulfonyl chloride is less polar and will have a higher Rf value. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the spot for the limiting reactant (typically 1-ethylpiperazine) is no longer visible.

Table 1: Illustrative TLC Data for the Synthesis of this compound

CompoundFunctionExpected Rf Value*
1-EthylpiperazineReactant0.1 - 0.2
Mesitylsulfonyl chlorideReactant0.7 - 0.8
This compoundProduct0.4 - 0.5

Note: Rf values are illustrative and highly dependent on the specific TLC conditions (e.g., exact mobile phase composition, temperature, and plate type).

Purity Determination by Melting Point Analysis

Melting point analysis is a fundamental technique for determining the purity of a crystalline solid. libretexts.org A pure crystalline compound typically exhibits a sharp and narrow melting point range, usually 1-2°C. The presence of impurities disrupts the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range. libretexts.org

For this compound, after synthesis and purification (e.g., by recrystallization), its purity can be assessed by measuring its melting point. While the specific melting point for this exact compound is not widely published, analogous sulfonylpiperazine derivatives exhibit distinct melting points that are indicative of their structure and purity. For instance, the structurally related 2-Oxo-2-(phenylamino)ethyl 4-(methylsulfonyl)piperazine-1-carbodithioate has a reported melting point of 188–189 °C. mdpi.com

The analysis is performed using a calibrated melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

A broad melting range (greater than 2°C) for a sample of this compound would suggest the presence of impurities. libretexts.org These impurities could include residual solvents from recrystallization or unreacted starting materials. For example, if a sample melted over a range of 118.70 °C to 122.87 °C, this would indicate a lower purity compared to a reference standard with a sharp melting point. scielo.br By comparing the observed melting point to that of a highly pure reference sample, an assessment of the sample's purity can be made. A sharp melting range that is consistent with a reference value provides strong evidence of high purity.

Table 2: Interpreting Melting Point Data for Purity Assessment

Sample PurityExpected Melting Point RangeObservations
High PurityNarrow (e.g., 1-2°C)The melting point is sharp and consistent with a reference standard.
ImpureBroad (e.g., > 2°C)The melting point is depressed and occurs over a wider temperature range. libretexts.org

Iii. Spectroscopic and Structural Elucidation of 1 Ethyl 4 Mesitylsulfonyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "1-Ethyl-4-(mesitylsulfonyl)piperazine," both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a complete picture of the proton and carbon frameworks.

The ¹H NMR spectrum of "this compound" provides detailed information about the number of different types of protons and their neighboring environments. The expected signals, based on the molecular structure, are summarized in the table below. The protons of the ethyl group are expected to appear in the aliphatic region, with the methylene (B1212753) protons showing a quartet splitting pattern due to coupling with the methyl protons, which in turn appear as a triplet. The piperazine (B1678402) ring protons typically exhibit complex multiplets due to their chemical and magnetic environments. The protons of the mesityl group will appear in the aromatic region, with the two aromatic protons appearing as a singlet and the three methyl groups also giving rise to distinct singlets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl (-CH₃)~1.1Triplet3H
Ethyl (-CH₂)~2.5Quartet2H
Piperazine (-CH₂)~2.6 - 2.8Multiplet4H
Piperazine (-CH₂)~3.1 - 3.3Multiplet4H
Mesityl (aromatic CH)~6.9Singlet2H
Mesityl (para-CH₃)~2.3Singlet3H
Mesityl (ortho-CH₃)~2.6Singlet6H

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon skeleton of "this compound" is expected to show distinct signals for the ethyl group, the piperazine ring, and the mesityl group. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating alkyl groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~12
Ethyl (-CH₂)~52
Piperazine (-CH₂)~45 - 55 (multiple signals expected)
Mesityl (aromatic C-H)~130
Mesityl (aromatic C-CH₃)~139
Mesityl (aromatic C-SO₂)~135
Mesityl (para-CH₃)~21
Mesityl (ortho-CH₃)~23

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). For "this compound," COSY would show a cross-peak between the ethyl methylene and methyl protons, confirming their connectivity. It would also help in deciphering the complex coupling network within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the sulfonyl group, C-H bonds, and C-N bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Functional Group
Asymmetric SO₂ Stretch~1350 - 1320Sulfonyl
Symmetric SO₂ Stretch~1160 - 1140Sulfonyl
C-H Stretch (Aromatic)~3100 - 3000Mesityl
C-H Stretch (Aliphatic)~3000 - 2850Ethyl, Piperazine
C-N Stretch~1150 - 1020Piperazine
C-S Stretch~800 - 600Sulfonyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of "this compound" would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the cleavage of the piperazine ring, loss of the ethyl group, and fragmentation of the mesitylsulfonyl moiety.

Expected Fragmentation Patterns:

Loss of the ethyl group: [M - CH₂CH₃]⁺

Cleavage of the piperazine ring: Leading to various charged fragments.

Formation of the mesitylsulfonyl cation: [CH₃)₃C₆H₂SO₂]⁺

Formation of the ethylpiperazine cation: [CH₃CH₂N(CH₂CH₂)₂NH]⁺

X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)

The six-membered piperazine ring is known to adopt several conformations, with the chair form being the most energetically favorable. In the case of related sulfonylpiperazine derivatives, X-ray diffraction studies have confirmed that the piperazine ring predominantly adopts a chair conformation. nih.gov

For instance, in the crystal structure of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the piperazine ring is observed in a distinct chair conformation. nih.gov This is characterized by the puckering parameters of the ring, which quantify the deviation from planarity. The nitrogen and carbon atoms at opposite ends of the ring are displaced from the mean plane created by the other four atoms, a hallmark of the chair geometry. nih.gov It is highly probable that the piperazine ring in this compound would also favor this stable chair conformation to minimize steric strain between the axial and equatorial substituents. The bulky mesitylsulfonyl group and the ethyl group attached to the nitrogen atoms are expected to occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

Table 1: Crystallographic Data for a Related Sulfonylpiperazine Compound

Parameter Value
Compound Name Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
Molecular Formula C₁₃H₁₈N₂O₄S
Crystal System Monoclinic
Piperazine Ring Conformation Chair
Dihedral Angle (Piperazine/Benzene) 73.23 (10)°

Data sourced from the crystallographic study of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. nih.gov

The packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. While strong hydrogen bonds are often a dominant feature, weaker interactions can also play a crucial role in stabilizing the crystal structure. In the solid state of related sulfonylpiperazine compounds, the crystal packing is primarily stabilized by weak C—H⋯π interactions. nih.gov

In the structure of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, there is an absence of classical hydrogen bonds. Instead, the stability of the crystal lattice is provided by these weaker C—H⋯π interactions, where a hydrogen atom from a C-H bond interacts with the electron cloud of an aromatic ring on an adjacent molecule. nih.gov Given the presence of the aromatic mesityl group in this compound, it is anticipated that similar C—H⋯π interactions, as well as van der Waals forces, would be significant in its crystal packing. The arrangement of molecules would be such that these weak interactions are maximized, leading to an energetically favorable and stable crystalline solid.

Iv. Chemical Reactivity and Transformational Pathways of 1 Ethyl 4 Mesitylsulfonyl Piperazine

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The nucleophilicity of the nitrogen atoms within the 1-Ethyl-4-(mesitylsulfonyl)piperazine molecule is significantly different. The N-1 nitrogen, substituted with an ethyl group, behaves as a typical tertiary amine and is a nucleophilic center. In contrast, the N-4 nitrogen is part of a sulfonamide linkage. The strong electron-withdrawing effect of the adjacent mesitylsulfonyl group delocalizes the lone pair of electrons on this nitrogen atom, thereby substantially reducing its nucleophilicity. Consequently, most nucleophilic reactions involving the piperazine moiety occur at the N-1 position.

In the structure of this compound, both nitrogen atoms are tertiary, meaning there is no remaining secondary amine available for standard alkylation. However, the nucleophilic N-1 tertiary amine can react with alkylating agents to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, introduces a second alkyl group onto the N-1 nitrogen, resulting in a positively charged piperazinium species. mdpi.comnih.gov

The general scheme for this reaction is as follows: this compound + R-X → [1-Ethyl-1-alkyl-4-(mesitylsulfonyl)piperazin-1-ium]X⁻ Where R-X is an alkylating agent (e.g., an alkyl halide like methyl iodide).

The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions. Steric hindrance around the N-1 nitrogen can influence the feasibility of the reaction, particularly with bulky alkylating agents. Quaternization can significantly alter the physicochemical properties of the molecule, such as its solubility and biological activity. mdpi.com

Table 1: Expected Reactivity in N-1 Quaternization

Reactant Product Conditions Expected Outcome
Methyl Iodide (CH₃I) [1-Ethyl-1-methyl-4-(mesitylsulfonyl)piperazin-1-ium]I⁻ Aprotic solvent (e.g., acetonitrile) Favorable reaction due to the small size of the methyl group.
Ethyl Bromide (CH₃CH₂Br) [1,1-Diethyl-4-(mesitylsulfonyl)piperazin-1-ium]Br⁻ Heating may be required Slower reaction compared to methyl iodide due to increased steric bulk.

Acylation reactions, such as those with acyl chlorides or anhydrides, are characteristic of primary and secondary amines. These reactions involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. Since this compound contains only tertiary amine and sulfonamide functionalities, it does not undergo standard N-acylation reactions as there is no proton to be eliminated from the nitrogen atom after the initial addition.

Electrophilic Aromatic Substitution on the Mesityl Moiety

The mesityl (2,4,6-trimethylphenyl) group is generally highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methyl groups. wikipedia.org These groups direct incoming electrophiles to the positions ortho and para to themselves. However, in this compound, the reactivity of the mesityl ring is significantly modified by two factors:

Steric Hindrance: The positions on the aromatic ring that would typically be most activated (positions 3 and 5) are sterically hindered by the adjacent methyl groups and the bulky sulfonylpiperazine substituent.

Electronic Deactivation: The sulfonyl group is a powerful electron-withdrawing group and acts as a meta-director. masterorganicchemistry.com

The combination of these effects makes electrophilic aromatic substitution on the mesityl ring of this specific compound challenging. Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and would likely result in low yields or no reaction at the aromatic ring. youtube.combyjus.com The inherent steric congestion of the substituted positions on the mesitylene (B46885) ring makes the approach of an electrophile difficult.

Cleavage and Derivatization of the Sulfonamide Bond (if applicable)

The sulfonamide bond (C-SO₂-N) is known for its high chemical stability, making it a common protecting group for amines in organic synthesis. Cleavage of this bond in N-arylsulfonyl piperazines typically requires specific and often rigorous chemical conditions. The mesitylsulfonyl group, similar to the commonly used tosyl (p-toluenesulfonyl) and nosyl (2-nitrobenzenesulfonyl) groups, can be removed to liberate the free amine at the N-4 position. nih.gov

Methods for the cleavage of arylsulfonamides often involve reductive or strongly acidic conditions. For instance, treatment with methanesulfonic acid (MeSO₃H) in the presence of trifluoroacetic acid (TFA) and a scavenger like thioanisole (B89551) has been shown to be effective for cleaving such bonds. nih.gov Another approach involves nucleophilic aromatic substitution on the sulfonyl group, which can be facilitated by nucleophiles like thiophenol in the presence of a base such as cesium carbonate. nih.gov

Table 2: Potential Conditions for Sulfonamide Bond Cleavage

Reagent System Reaction Type Description
HBr in Acetic Acid Acid Hydrolysis Harsh acidic conditions, often requiring elevated temperatures.
MeSO₃H / TFA / Thioanisole Acid-mediated Deprotection Strong acid mixture used to cleave stable sulfonamides. nih.gov
Sodium Naphthalenide Reductive Cleavage Utilizes a powerful reducing agent to break the S-N bond.

Oxidation Studies of the Piperazine Ring System

The piperazine ring system in this compound contains sites susceptible to oxidation. The most likely site of oxidation is the tertiary amine nitrogen at the N-1 position. The electron density at the N-4 nitrogen is diminished by the sulfonyl group, making it less prone to oxidation. Additionally, the C-H bonds on the carbon atoms alpha to the N-1 nitrogen can also be targets for oxidation, potentially leading to ring-opened products or the formation of lactams under more forceful conditions. beilstein-journals.orgrsc.org

The oxidation of the tertiary N-1 amine to its corresponding N-oxide is a common metabolic and synthetic transformation for piperazine derivatives. google.comgoogle.com This reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium percarbonate. google.comorganic-chemistry.org

The reaction results in the formation of this compound 1-oxide. The N-oxide functional group is highly polar and can significantly increase the water solubility of the parent molecule. nih.gov In medicinal chemistry, N-oxides are often investigated as metabolites of tertiary amine drugs and can sometimes be designed as prodrugs, which are converted back to the active tertiary amine in vivo. google.comgoogle.com

Table 3: Common Reagents for N-Oxide Formation

Oxidizing Agent Typical Conditions Notes
Hydrogen Peroxide (H₂O₂) Acetonitrile (B52724)/Water, 50°C A common and relatively "green" oxidant. google.com
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (B109758), 0°C to RT A highly effective and common reagent for N-oxidation. rsc.org

Kinetic and Mechanistic Investigations of Oxidation Processes

While specific kinetic and mechanistic studies on the oxidation of this compound are not extensively documented, valuable insights can be drawn from investigations into the oxidation of structurally related compounds, particularly 1-ethylpiperazine (B41427). Studies on the oxidation of 1-ethylpiperazine by N-haloamines such as bromamine-T (BAT) and bromamine-B (BAB) in an acidic medium provide a framework for understanding the potential oxidative behavior of the piperazine ring within the target molecule.

In these studies, the oxidation of 1-ethylpiperazine was found to follow a first-order dependence on the concentration of both the oxidant (e.g., BAT) and the piperazine substrate. researchgate.net The reaction rate exhibits an inverse fractional-order dependence on the concentration of hydrogen ions, indicating that the reaction is more favorable at higher pH values (within the acidic range studied). researchgate.netacs.org The proposed mechanism involves the protonated form of the oxidant reacting with the free piperazine in a rate-determining step. The presence of an electron-donating group, such as the ethyl group on the nitrogen atom, has been shown to enhance the reaction rate by stabilizing the transition state. researchgate.net This is consistent with the observed reactivity trend where 1-ethylpiperazine is oxidized faster than piperazine and 1-methylpiperazine. rsc.org

The reaction stoichiometry for the oxidation of 1-ethylpiperazine with bromamine-T is 1:1, leading to the formation of the corresponding N-oxide. researchgate.net Activation parameters, including enthalpy and entropy of activation, have been calculated from Arrhenius plots, suggesting that the reactions are enthalpy-controlled. rsc.org

Below is a table summarizing the effect of temperature on the rate constant for the oxidation of 1-ethylpiperazine by bromamine-T, which serves as a model for the potential oxidation of the piperazine moiety in this compound.

Temperature (K)k' x 104 (s-1)
2984.35
3036.46
3089.44
31313.18

Data derived from studies on 1-ethylpiperazine.

Investigation of Hydrolytic Stability of the Sulfonamide Moiety

The sulfonamide group is a critical functional moiety in many pharmaceutical compounds and is generally recognized for its enhanced hydrolytic stability compared to an amide bond. princeton.eduacs.org The hydrolytic stability of the S-N bond in the sulfonamide moiety of this compound is a key determinant of its persistence and degradation pathways in aqueous environments.

The hydrolysis of sulfonamides is significantly influenced by pH. Generally, the rate of hydrolysis is highest under acidic conditions (pH 4) and decreases as the pH becomes neutral and then alkaline. researchgate.net At lower pH, the sulfonamide can be protonated, making it more susceptible to nucleophilic attack by water. Conversely, under neutral to alkaline conditions, the sulfonamide can exist in its neutral or anionic form, with the anionic form being less sensitive to hydrolysis. researchgate.net For many sulfonamides, the half-life under typical environmental conditions can exceed one year, indicating substantial stability. researchgate.net

The cleavage of the sulfonamide can occur through two primary pathways: S-N bond cleavage or C-S bond cleavage. nih.gov S-N bond cleavage is a common pathway that results in the formation of a sulfonic acid and an amine. This reaction is often promoted in acidic environments. nih.gov The electronics of the aromatic system attached to the sulfur atom can also play a role; electron-withdrawing groups can make the sulfonamide more susceptible to nucleophilic attack and subsequent cleavage. domainex.co.uk

The following table presents data on the hydrolytic stability of several representative sulfonamides at different pH values, illustrating the general principles of sulfonamide hydrolysis.

Sulfonamide CompoundHydrolysis Rate at 50°C after 5 days (%) at pH 4Hydrolysis Rate at 50°C after 5 days (%) at pH 7Hydrolysis Rate at 50°C after 5 days (%) at pH 9
Sulfadiazine> 10> 10< 10
Sulfaguanidine< 10< 10< 10
Sulfamethoxazole> 10< 10< 10
Sulfadimethoxine> 10< 10< 10

Data adapted from a study on the hydrolysis of various sulfonamides to illustrate general stability trends. researchgate.net

V. Computational Chemistry and Theoretical Studies of 1 Ethyl 4 Mesitylsulfonyl Piperazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like 1-Ethyl-4-(mesitylsulfonyl)piperazine due to its favorable balance of accuracy and computational cost. Studies on analogous aryl sulfonyl piperazine (B1678402) derivatives have successfully employed DFT methods, often using the B3LYP functional with a 6-31G(d,p) basis set, to optimize molecular geometry and calculate various electronic features. jddtonline.inforesearchgate.net

Such calculations for this compound would begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a molecular electrostatic potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP analysis would likely show negative potential localized around the oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack. jddtonline.inforesearchgate.net Conversely, positive potential would be expected around the hydrogen atoms, particularly those on the ethyl and mesityl groups. jddtonline.info

Global reactivity parameters, which provide a quantitative measure of a molecule's stability and reactivity, can also be derived from DFT calculations. ijaers.com These descriptors offer a theoretical framework for predicting the chemical behavior of the molecule.

ParameterDescriptionHypothetical Calculated Value
Ionization Potential (I)The energy required to remove an electron.~6.3 eV
Electron Affinity (A)The energy released when an electron is added.~1.6 eV
Chemical Hardness (η)A measure of resistance to change in electron distribution. (I-A)/2.~2.35 eV
Chemical Softness (S)The reciprocal of chemical hardness (1/η). A higher value indicates greater reactivity.~0.21 eV⁻¹
Electronegativity (χ)The power of an atom to attract electrons to itself. (I+A)/2.~3.95 eV

Note: The values in this table are hypothetical and serve as representative examples based on calculations for similar sulfonamide compounds. ijaers.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. ijaers.comnih.gov

For this compound, the HOMO is likely distributed over the electron-rich mesityl and piperazine rings, while the LUMO would be centered on the sulfonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. ijaers.com A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijaers.comsemanticscholar.org

Orbital PropertyDescriptionHypothetical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.25 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.40 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO, indicating chemical reactivity.4.85 eV

Note: The values in this table are hypothetical and serve as representative examples based on calculations for similar sulfonamide compounds. ijaers.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the piperazine ring and rotation around single bonds. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov In this chair form, the substituents—the ethyl group at the N1 position and the mesitylsulfonyl group at the N4 position—can be oriented in either an axial or equatorial position.

Computational conformational analysis can be used to explore the potential energy landscape of the molecule. By systematically rotating bonds and evaluating the energy of each resulting conformer, a map of stable and high-energy conformations can be created. Studies on similar N,N'-substituted piperazines have shown that the energetic barriers for ring inversion can be calculated. rsc.orgrsc.org For this compound, the most stable conformer would likely feature the bulky mesitylsulfonyl and the ethyl groups in equatorial positions to minimize steric hindrance. The energy difference between various conformers can be calculated to determine their relative populations at a given temperature.

Molecular Docking Simulations for Ligand-Target Interactions

While this compound itself may not have a defined biological target, the piperazine sulfonamide scaffold is present in many pharmacologically active compounds. nih.govresearchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable in drug discovery for screening virtual libraries and understanding ligand-receptor interactions at the molecular level. researchgate.net

For a general piperazine sulfonamide, a docking simulation would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein (e.g., an enzyme like Dipeptidyl peptidase-IV or α-amylase) from a database like the Protein Data Bank (PDB). researchgate.net

Ligand Preparation: Generating a low-energy 3D conformation of the piperazine sulfonamide molecule.

Docking Simulation: Placing the ligand into the active site of the receptor and using a scoring function to evaluate thousands of possible binding poses, ranking them based on binding affinity or energy.

Analysis: Examining the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. nih.govresearchgate.net For instance, the sulfonyl oxygens are common hydrogen bond acceptors, while the aromatic mesityl group can engage in hydrophobic or π-stacking interactions.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic properties, which is useful for confirming molecular structures and interpreting experimental data. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental shifts to aid in signal assignment. The accuracy of these predictions has improved significantly, with mean absolute errors often below 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts when appropriate computational models are used. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl-CH₃~1.10~12.5
Ethyl-CH₂~2.50~52.0
Piperazine-CH₂ (adjacent to N-Ethyl)~2.60~53.0
Piperazine-CH₂ (adjacent to N-Sulfonyl)~3.10~46.0
Mesityl-CH₃~2.30 (ortho), ~2.60 (para)~21.0 (ortho), ~23.0 (para)
Mesityl-Aromatic CH~6.95~131.0

Note: These are representative chemical shifts based on typical values for these functional groups.

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. kau.edu.sa The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. researchgate.net This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as the characteristic strong symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group. researchgate.net

Predicted IR Vibrational Frequencies (Hypothetical)
Frequency (cm⁻¹)Vibrational Mode Assignment
~2970-2850C-H stretching (aliphatic)
~1345SO₂ asymmetric stretching
~1160SO₂ symmetric stretching
~1130C-N stretching (piperazine)
~950S-N stretching

Note: These are representative frequencies based on calculations for similar sulfonamide-containing molecules. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. A common synthesis route for N-sulfonylpiperazines involves the reaction of a piperazine derivative with a sulfonyl chloride. nih.gov For this compound, this would be the reaction between 1-ethylpiperazine (B41427) and mesitylsulfonyl chloride.

Computational analysis of this reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the reactants (1-ethylpiperazine, mesitylsulfonyl chloride) and products (this compound, HCl).

Finding the Transition State (TS): The key step is to locate the transition state structure, which represents the highest energy point along the reaction coordinate. TS theory calculations can identify this structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. nih.gov

Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

These studies can provide a detailed, step-by-step understanding of the nucleophilic substitution mechanism, including the formation and breaking of bonds, and can help optimize reaction conditions.

Vi. Research Applications and Broader Scientific Implications of Sulfonylpiperazine Architectures

Role as Synthetic Intermediates in Complex Molecule Synthesis

The sulfonylpiperazine moiety is a highly valuable building block in multi-step organic synthesis. Its stable structure and the differential reactivity of its two nitrogen atoms allow for sequential and controlled functionalization, making it an ideal intermediate for constructing complex molecular architectures.

The synthesis of sulfonylpiperazine derivatives often begins with the reaction of piperazine (B1678402) with a substituted benzenesulfonyl chloride. nih.gov This initial product, a monosulfonylated piperazine, presents a free secondary amine that is available for a wide range of subsequent chemical transformations. This nucleophilic nitrogen can be targeted for alkylation, acylation, or participation in coupling reactions to append additional pharmacophores or functional groups. For instance, chrysin-based sulfonylpiperazines have been synthesized by reacting sulfonylpiperazine intermediates with 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one, demonstrating the utility of the scaffold in linking diverse chemical fragments. nih.gov

Similarly, in the development of novel vindoline-piperazine conjugates, N-substituted piperazines, including those with sulfonyl groups, are coupled to the vindoline (B23647) monomer at various positions. nih.gov The synthesis of lasamide derivatives also employs sulfonylpiperazines as key intermediates, which are amidated with a benzenesulfonamide (B165840) precursor to create complex structures. researchgate.netnih.gov This modular approach, where the pre-formed sulfonylpiperazine unit is introduced into a larger molecule, is a common and effective strategy in drug discovery and development. mdpi.com The synthesis of dithiocarbamates has also been achieved using monosubstituted piperazines, such as those bearing a methanesulfonyl group, as the starting point for further elaboration. nih.gov

The following table summarizes representative reactions where sulfonylpiperazine intermediates are employed to build more complex molecules.

Intermediate TypeReagentReaction TypeResulting Structure
Monosulfonylated PiperazineAlkyl Halide (e.g., 1,4-dibromobutane (B41627) derivative)N-AlkylationExtended chain derivatives nih.gov
Monosulfonylated PiperazineAcyl Chloride (e.g., Lasamide precursor)N-AmidationComplex benzenesulfonamides researchgate.net
Monosulfonylated PiperazineVindoline DerivativeCoupling ReactionVindoline-piperazine conjugates nih.gov
Methanesulfonyl PiperazineN-phenylacetamides & CS₂Dithiocarbamate formationPiperazine-1-carbodithioates nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The widespread importance of the sulfonylpiperazine scaffold has spurred the development of novel and efficient synthetic methodologies. These advancements aim to improve yields, reduce reaction times, enhance functional group tolerance, and provide access to a wider diversity of derivatives.

Traditional methods for synthesizing piperazine sulfonamides often involve the straightforward reaction between a piperazine and a sulfonyl chloride. nih.gov However, researchers have explored more advanced protocols to streamline these processes. For example, palladium-catalyzed amination reactions have become a facile and efficient route to biologically relevant arylpiperazines. organic-chemistry.org Other modern approaches include visible-light-promoted decarboxylative annulation and the use of organic photoredox catalysis to construct the core piperazine ring under mild conditions. organic-chemistry.org

Ultrasound-assisted synthesis represents another methodological advancement, applied to the creation of piperazine-based dithiocarbamates. nih.gov This technique can lead to shorter reaction times and improved yields compared to conventional methods. Furthermore, innovative strategies have been developed for the sulfonylation step itself. One such method involves a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and an aryl sulfonyl chloride, which facilitates the synthesis of N-ethylated piperazine sulfonamides under mild conditions. researchgate.net This approach highlights the ongoing effort to discover new reaction pathways that are both efficient and tolerant of various functional groups. researchgate.net The development of these synthetic protocols is crucial for enabling the rapid generation of libraries of sulfonylpiperazine derivatives for screening and optimization in various chemical and biological contexts. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies in Related Piperazine Sulfonamides

The sulfonylpiperazine scaffold offers several points for chemical modification, primarily on the aryl ring of the sulfonyl group and the second nitrogen atom of the piperazine ring. nih.gov SAR studies have consistently shown that substituents on these positions are critical for modulating the molecule's properties. researchgate.netnih.gov

Aryl Sulfonyl Group: Modifications to the aromatic ring attached to the sulfonyl moiety significantly impact the electronic and steric properties of the molecule. For instance, in one study, the position of a fluorine substituent on the phenylsulfonyl portion had a significant effect on the molecule's selectivity profile. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the sulfonamide bond and influence non-covalent interactions. researchgate.net

Piperazine N-Substitution: The nature of the substituent on the second piperazine nitrogen is another critical determinant of a compound's characteristics. Investigations have revealed that this position can be modified to tune solubility, polarity, and steric bulk. nih.gov In studies of chalcone-dithiocarbamate hybrids, substituents on the piperazine unit were found to be important for their inhibitory activity. nih.gov

These SAR studies provide a rational basis for the design of new derivatives with tailored physicochemical properties. By systematically altering the structure and observing the effects, chemists can optimize molecules for specific applications. nih.gov

The table below provides a general overview of common structural modifications and their general impact on molecular properties based on SAR studies.

Modification SiteType of SubstituentGeneral Impact on Molecular Properties
Aryl Ring of Sulfonyl Group Halogens (F, Cl)Alters electronic properties and potential for halogen bonding nih.govnih.gov
Alkoxy (e.g., -OCH₃)Increases electron density, can affect solubility and H-bond accepting capacity nih.govnih.gov
Alkyl (e.g., -CH₃)Increases lipophilicity and steric bulk nih.gov
Piperazine N4-Position Acyl GroupsModulates basicity of the nitrogen and introduces H-bond acceptors nih.gov
Alkyl ChainsIncreases lipophilicity and conformational flexibility
Aromatic/Heterocyclic RingsIntroduces potential for π-stacking interactions and can significantly alter steric profile mdpi.com

Future Directions in the Design and Investigation of Novel Sulfonylpiperazine Derivatives

The versatility of the sulfonylpiperazine architecture ensures its continued relevance in chemical research. Future investigations are poised to expand upon the existing foundation, exploring novel designs and applications.

One promising direction is the development of conformationally restricted analogues. By replacing flexible alkyl spacers with more rigid structures, such as interphenylene spacers, researchers aim to create derivatives with more defined three-dimensional shapes. mdpi.com This can lead to improved target specificity and a better understanding of the optimal geometry for molecular interactions.

Furthermore, the sulfonylpiperazine scaffold is expected to serve as a starting point for the development of tool compounds to probe complex biological systems. For example, a sulfonylpiperazine series has been identified that interferes with the actin-1/profilin interaction in Plasmodium falciparum, paving the way for future studies on actin polymerization in the malaria parasite. plos.orgnih.gov Although this series requires further medicinal chemistry work to improve its metabolic stability, it serves as a valuable tool for biological investigation. plos.org

The design of new hybrid molecules, which combine the sulfonylpiperazine motif with other known bioactive fragments, continues to be a fruitful area of research. nih.gov This strategy allows for the potential combination of different mechanisms of action or the modulation of pharmacokinetic properties. The ongoing exploration of new synthetic methodologies will also facilitate the creation of more diverse and complex sulfonylpiperazine derivatives, expanding the accessible chemical space for discovery programs. mdpi.com Ultimately, future work will likely focus on designing next-generation compounds with enhanced properties, guided by a deeper understanding of their structure-property relationships. nih.gov

Q & A

What are the key considerations in designing the synthesis of 1-Ethyl-4-(mesitylsulfonyl)piperazine to ensure low toxicity and optimal biological activity?

Basic Research Question
Synthesis of this compound requires careful optimization of reaction conditions to balance toxicity and activity. Key steps include:

  • Functional Group Protection : Use of beta-cyclodextrin during synthesis to reduce toxicity by stabilizing reactive intermediates .
  • Characterization : Confirm purity via elemental analysis and spectral methods (e.g., NMR, IR) to validate structural integrity .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) and controlled pH conditions to minimize side reactions .

Data Contradiction : Beta-cyclodextrin reduces toxicity but may lower biological activity due to steric hindrance .

How do modifications in the piperazine scaffold influence its antiplatelet activity, and what experimental models are used to validate this?

Advanced Research Question
Structural modifications (e.g., sulfonyl or ethyl groups) alter electron density and steric effects, impacting receptor binding. Methodologies include:

  • In Vitro Assays : Platelet aggregation inhibition studies using ADP or collagen as agonists, with EC50 values quantifying potency .
  • Computational Modeling : Molecular docking to predict interactions with platelet receptors (e.g., P2Y12) .
  • Toxicity Screening : LD50 determinations in rodent models to assess therapeutic index .

Key Finding : Piperazine derivatives with mesitylsulfonyl groups exhibit enhanced antiplatelet activity but require toxicity mitigation strategies .

What advanced techniques are recommended for characterizing the supramolecular interactions of piperazine inclusion complexes?

Advanced Research Question
Supramolecular interactions are critical for stability and application in drug delivery or CO2 capture:

  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability of inclusion complexes under varying temperatures .
  • X-ray Diffraction (XRD) : Resolves 3D crystal packing and host-guest stoichiometry .

Application : These methods inform antibiotic synthesis and CO2 capture material design .

In CO2 capture applications, how does the addition of piperazine enhance the efficiency of potassium carbonate solutions, and what parameters are critical for optimization?

Advanced Research Question
Piperazine acts as a promoter in K2CO3-based systems:

  • Reaction Mechanism : Piperazine accelerates CO2 hydration via zwitterion formation, increasing bicarbonate yield .
  • Parametric Optimization :
    • Flow Rates : Higher liquid flow rates improve mass transfer but increase energy costs .
    • Temperature : Optimal at 40–60°C to balance reaction kinetics and solvent stability .
    • Concentration : 5–10 wt% piperazine maximizes absorption without precipitation .

Challenge : Piperazine volatility requires PTFE membrane contactors to minimize solvent loss .

How can computational methods predict the protonation states of piperazine-containing linkers in PROTACs, and what experimental validations are necessary?

Advanced Research Question
Protonation states influence PROTAC solubility and target binding:

  • pKa Prediction : Use MoKa software to model substituent effects on piperazine basicity (e.g., electron-withdrawing groups lower pKa) .
  • Experimental Validation : Sirius T3 platform for experimental pKa determination, cross-validated with HPLC retention times .
  • Binding Assays : Surface plasmon resonance (SPR) to assess PROTAC-protein binding under varying pH conditions .

Insight : Piperazine’s dual protonation sites enable pH-dependent conformational flexibility in PROTAC design .

What role does the piperazine moiety play in the design of antidepressants, and how are structure-activity relationships (SAR) determined for these compounds?

Advanced Research Question
Piperazine enhances CNS drug pharmacokinetics and receptor affinity:

  • SAR Studies :
    • Aryl Conformation : Coplanar aryl rings improve 5-HT1A receptor binding .
    • N-Substituents : Methyl or ethyl groups optimize blood-brain barrier penetration .
  • In Vivo Models : Forced swim test (FST) and tail suspension test (TST) in rodents to evaluate antidepressant efficacy .

Clinical Relevance : Piperazine-based antidepressants show reduced CYP450 inhibition compared to tricyclics .

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